molecular formula C12H17NO4 B12070661 [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester

[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester

Cat. No.: B12070661
M. Wt: 239.27 g/mol
InChI Key: LEMHFBLEMXBZGQ-UHFFFAOYSA-N
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Description

[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester: is an organic compound that belongs to the class of phenylacetic acid derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the methyl ester . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of acid chlorides and alcohols in the presence of a base is another common industrial method for ester synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the methoxy group.

    Reduction: Reduction reactions may target the ester functional group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl) or other amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of both an amino group and a methoxy group on the phenyl ring makes [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester unique compared to other esters.

    Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[3-(2-aminoethoxy)-4-methoxyphenyl]acetate

InChI

InChI=1S/C12H17NO4/c1-15-10-4-3-9(8-12(14)16-2)7-11(10)17-6-5-13/h3-4,7H,5-6,8,13H2,1-2H3

InChI Key

LEMHFBLEMXBZGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OCCN

Origin of Product

United States

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